molecular formula C13H22N4O2S B14673180 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide CAS No. 50355-06-1

5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B14673180
CAS No.: 50355-06-1
M. Wt: 298.41 g/mol
InChI Key: XEURAVMVQPHYKX-UHFFFAOYSA-N
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Description

5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazene group and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazene group. This can be achieved through the reaction of a suitable amine with nitrous acid, followed by the introduction of the sulfonamide group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the triazene group may participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide apart is its combination of the triazene and sulfonamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

50355-06-1

Molecular Formula

C13H22N4O2S

Molecular Weight

298.41 g/mol

IUPAC Name

5-(dimethylaminodiazenyl)-N,N-diethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H22N4O2S/c1-6-17(7-2)20(18,19)13-10-12(9-8-11(13)3)14-15-16(4)5/h8-10H,6-7H2,1-5H3

InChI Key

XEURAVMVQPHYKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N=NN(C)C)C

Origin of Product

United States

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